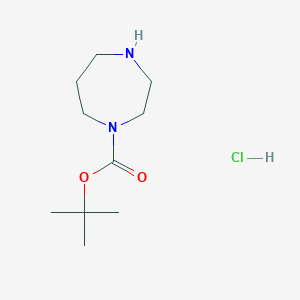

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 1-Boc-homopiperazine .

Synthesis Analysis

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Molecular Structure Analysis

The molecular formula of Tert-butyl 1,4-diazepane-1-carboxylate is C10H20N2O2 . The molecular weight is 200.28 .

Chemical Reactions Analysis

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used in various chemical reactions, particularly in the life sciences .

Physical And Chemical Properties Analysis

Tert-butyl 1,4-diazepane-1-carboxylate has a density of 1.0±0.1 g/cm3 . Its boiling point is 277.9±23.0 °C at 760 mmHg . The flash point is 121.9±22.6 °C . The exact mass is 200.152481 . The compound is sensitive to air .

Wissenschaftliche Forschungsanwendungen

Synthesis of Potent Anticoagulants

1-Boc-homopiperazine HCl is used in the synthesis of potent anticoagulants . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart-related complications.

Production of 4-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

This compound is produced by reacting 1-Boc-homopiperazine HCl with 11-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline . The resulting compound could have potential applications in medicinal chemistry.

Biochemical Reagent

1-Boc-homopiperazine HCl can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and therapies.

Organic Compound for Life Science Research

This compound can be used as an organic compound for life science related research . It can be used in various experiments and studies aimed at understanding biological processes and mechanisms.

Material Science Research

1-Boc-homopiperazine HCl can be used in material science research . It can be used in the development and testing of new materials with potential applications in various industries.

Chemical Synthesis

This compound can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of other chemicals.

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment such as eyeshields, full-face respirator, gloves, and multi-purpose combination respirator cartridge are recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride | |

CAS RN |

1049743-87-4 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)